1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Overview
Description
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound with a unique structure that includes both oxazole and oxadiazole rings
Preparation Methods
The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves multiple steps, starting with the preparation of the oxazole and oxadiazole intermediates. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxazole and oxadiazole rings can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the functional groups attached to the rings, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and oxadiazole rings play a crucial role in these interactions, potentially leading to changes in the activity of the target molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds include other molecules with oxazole or oxadiazole rings, such as:
- 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(2R,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-8-[(E)-2-phenylvinyl]-3,4,5,6-tetrahydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl}methyl)-1-methylurea
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
5-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-13-7-4-5-9-17(13)20-21-18(28-23-20)11-16-8-6-10-24(12-16)29(25,26)19-14(2)22-27-15(19)3/h4-5,7,9,16H,6,8,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYPRNCUTCECHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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